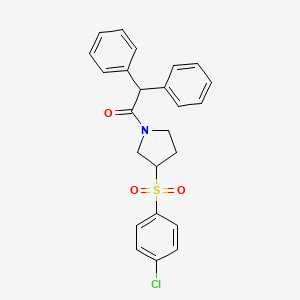
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The presence of the sulfonyl group and the phenyl groups also likely influence the molecule’s three-dimensional structure and its interactions with other molecules.Scientific Research Applications
Synthesis and Chemical Reactivity
Tetrahydropyridine and Pyrrolidine Derivatives
The compound has been utilized in the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates, leading to sulfonated pyrrolidine when terminal alkyne is used. This method operates efficiently under mild conditions without catalysts, offering a pathway to generate diverse sulfonated derivatives in moderate to good yields (An & Wu, 2017).
Pyrrolidines from γ-Halocarbanions
A related approach involves the addition of γ-chlorocarbanions to electron-deficient formal imines, leading to substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, albeit in two steps, providing a novel synthesis route for pyrrolidine derivatives (Mąkosza & Judka, 2005).
Material Science Applications
Poly(azo-ester-imide)s Synthesis
The compound has played a role in the development of optically active polymers, such as N,N′-Pyromelliticdiimido-di-l-amino acids, which were prepared through reactions involving similar sulfone derivatives. These polymers, featuring azo-ester-imide linkages, demonstrate good inherent viscosities, optical activities, and thermal stabilities, highlighting their potential in advanced materials science (Hajipour et al., 2009).
High-Performance Polymers
Further research into aromatic poly(ether ketone)s containing diphenylpyridyl units and pendant groups derived from similar sulfone compounds has led to materials with high glass transition temperatures and excellent thermal stability. These polymers are amorphous, soluble in common organic solvents, and capable of forming strong, flexible films, indicating their utility in high-performance applications (Zhang et al., 2020).
Advanced Organic Synthesis
- Arylsulfonylpyrrolidines Synthesis: The acid-catalyzed reaction of phenols with derivatives of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine has been shown to form new 1-(arylsulfonyl)pyrrolidines. This reaction proceeds under mild conditions, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3S/c25-20-11-13-21(14-12-20)30(28,29)22-15-16-26(17-22)24(27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVWJBHJGACPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

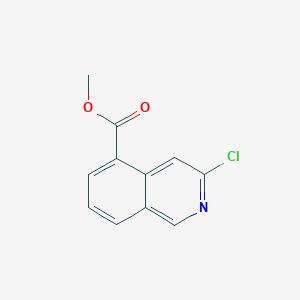
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)
![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)
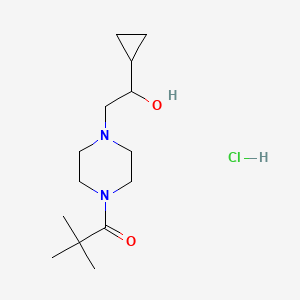
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)
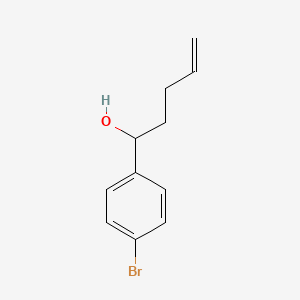
![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)
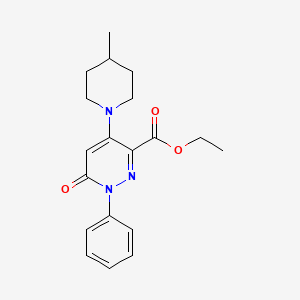
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)
